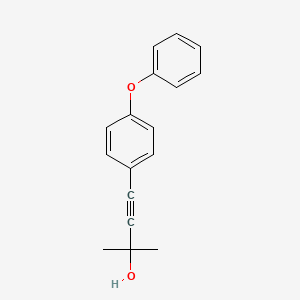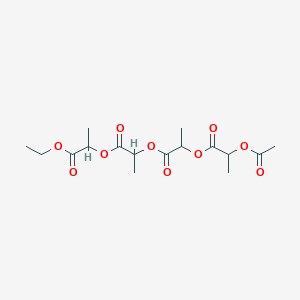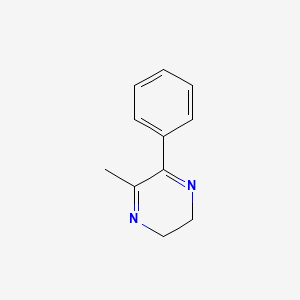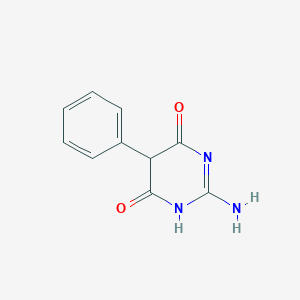![molecular formula C22H41NO5 B14720821 1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate CAS No. 6288-29-5](/img/structure/B14720821.png)
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate typically involves esterification and amidation reactions. The synthetic route generally includes the following steps:
Esterification: The reaction between 2-ethylhexanoic acid and a suitable alcohol, such as propan-2-ol, in the presence of an acid catalyst to form the ester intermediate.
Amidation: The ester intermediate is then reacted with an amine, such as 2-ethylhexanoylamine, under controlled conditions to form the final compound.
Industrial production methods may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester and amide groups to their corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Aplicaciones Científicas De Investigación
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s ester and amide groups make it a potential candidate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate involves its interaction with molecular targets through its ester and amide functional groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications of target molecules. The pathways involved may include enzymatic hydrolysis, where the ester and amide bonds are cleaved by specific enzymes, leading to the release of active metabolites .
Comparación Con Compuestos Similares
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate can be compared with similar compounds such as:
2-Ethylhexyl acrylate: Known for its use in polymer synthesis and adhesive formulations.
2-Ethylhexyl methacrylate: Used in the production of specialty polymers and coatings.
2-Ethylhexyl acetate: Commonly used as a solvent in various industrial applications.
The uniqueness of this compound lies in its dual ester and amide functional groups, which provide a combination of reactivity and stability not found in the other similar compounds .
Propiedades
Número CAS |
6288-29-5 |
|---|---|
Fórmula molecular |
C22H41NO5 |
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
1-[2-(2-ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C22H41NO5/c1-7-11-13-18(9-3)21(25)27-16(5)15-23-20(24)17(6)28-22(26)19(10-4)14-12-8-2/h16-19H,7-15H2,1-6H3,(H,23,24) |
Clave InChI |
BUFBUWAALXANIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)OC(C)CNC(=O)C(C)OC(=O)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




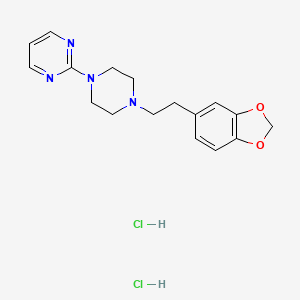
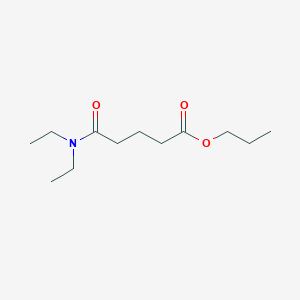
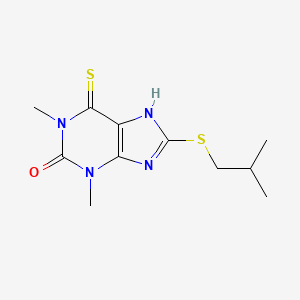
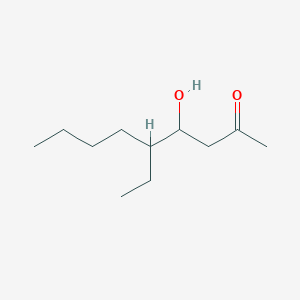

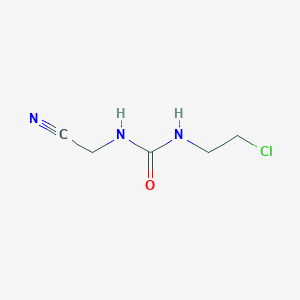
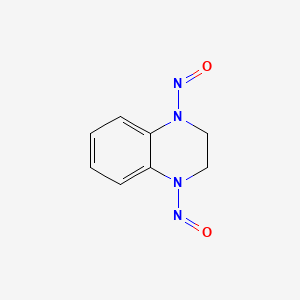
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)
